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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedramber, also known as Cedryl Methyl Ether, is a synthetic sesquiterpenoid ether widely
utilized in the fragrance industry for its characteristic woody and ambergris-like aroma.[1][2][3]
[4][5][6] Its complex tricyclic structure, derived from cedrol, presents a unique spectroscopic
fingerprint.[4] This technical guide provides a comprehensive analysis of Cedramber using
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The data presented herein is essential for quality control, structural
elucidation, and understanding the physicochemical properties of this important fragrance
ingredient.

Chemical Structure and Properties

e |[UPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-
tetramethyltricyclo[5.3.1.0%%Jundecane[1]

e Molecular Formula: C1eH280[1][2]
e Molecular Weight: 236.40 g/mol [7]

« CAS Number: 67874-81-1, 19870-74-7[2][7]
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Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
fragrance compound like Cedramber.

Spectroscopic Analysis Workflow for Cedramber
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Spectroscopic analysis workflow.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While
specific, experimentally verified high-resolution NMR data for Cedramber is not readily
available in public databases, predictions and comparisons with related structures, such as its
precursor cedrol, can provide valuable insights.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of Cedramber is expected to be complex due to the rigid tricyclic
structure and the presence of multiple methyl and methylene groups in similar chemical
environments. Key expected signals include:

o Singlet around 3.2-3.4 ppm: Attributed to the three protons of the methoxy group (-OCHs).

e Multiple signals between 0.8 and 2.0 ppm: A complex region of overlapping multiplets
corresponding to the methyl and methylene protons of the cedrane skeleton. The
diastereotopic nature of many of these protons would lead to complex splitting patterns.

13C NMR Spectroscopy (Predicted)

The 3C NMR spectrum is expected to show 16 distinct signals, corresponding to the 16 carbon
atoms in the Cedramber molecule. Based on the structure and general chemical shift
knowledge, the following assignments can be predicted:

Chemical Shift (ppm) (Predicted) Carbon Assignment

7585 Quaternary carbon attached to the methoxy
group

~50-60 Methoxy carbon (-OCHs)

~15-60 Remaining aliphatic carbons (CH, CHz, CHs)

Table 1: Predicted 3C NMR Chemical Shifts for Cedramber.

Infrared (IR) Spectroscopy
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The FT-IR spectrum of Cedramber provides information about the functional groups present in

the molecule. As Cedramber is a saturated ether, the spectrum is characterized by C-H and C-

O stretching and bending vibrations.

Wavenumber (cm—?) Assignment Intensity
2950 - 2850 C-H stretching (alkane) Strong
1465 - 1450 C-H bending (methylene) Medium
1380 - 1365 C-H bending (methyl) Medium
1150 - 1085 C-O-C stretching (ether) Strong

Table 2: Characteristic IR Absorption Bands for Cedramber.

Mass Spectrometry (MS)

Mass spectrometry of Cedramber, typically performed using Gas Chromatography-Mass

Spectrometry (GC-MS), provides information on the molecular weight and fragmentation

pattern, which aids in structural confirmation.

e Molecular lon (M*): The mass spectrum is expected to show a molecular ion peak at m/z =

236, corresponding to the molecular weight of Cedramber (C16H250).[1][8]

» Fragmentation Pattern: The fragmentation of the cedrane skeleton is complex. Key

fragmentation pathways would likely involve the loss of the methoxy group (¢*OCHs, 31 Da)

leading to a fragment at m/z = 205, and subsequent loss of methyl groups (*CHs, 15 Da) and

other small alkyl fragments. The fragmentation pattern will be characteristic of the rigid

tricyclic system.

m/z (Predicted)

Fragment lon

236 [C16H280]* (Molecular lon)

221 [M - CHs]*

205 [M - OCH3s]*
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Table 3: Predicted Key Fragments in the Mass Spectrum of Cedramber.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of Cedramber (approximately 10-20 mg) is dissolved in
deuterated chloroform (CDCIs, approximately 0.6 mL) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

e 'H NMR Acquisition: The *H NMR spectrum is acquired on a 400 MHz or higher field
spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16
or 32) are averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: The 13C NMR spectrum is acquired on the same spectrometer, typically
at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to
single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance
of the 13C isotope.

o Data Processing: The acquired Free Induction Decays (FIDs) are processed using
appropriate software. This involves Fourier transformation, phase correction, baseline
correction, and referencing the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like Cedramber, the spectrum is typically acquired
using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is
placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

o Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically
4000-400 cm~1). A background spectrum of the clean, empty ATR crystal is first collected.
Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added and
averaged to improve the signal-to-noise ratio, with a spectral resolution of 4 cm~1.
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o Data Processing: The sample interferogram is Fourier transformed to produce the final
spectrum. The background spectrum is automatically subtracted from the sample spectrum
to remove contributions from the atmosphere (e.g., CO2 and water vapor).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Cedramber is prepared in a volatile organic solvent
such as dichloromethane or hexane (e.g., 1 mg/mL).

e Gas Chromatography (GC) Conditions:

o Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.qg.,
50:1) to prevent column overloading. The injector temperature is set to around 250°C.

o Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.,
0.25 pm film thickness) is used.

o Oven Program: A temperature gradient is employed to ensure good separation. A typical
program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 280°C and
hold for 5-10 minutes.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometry (MS) Conditions:

o lonization: Electron lonization (EI) at 70 eV is standard for creating a reproducible
fragmentation pattern.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

o Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-
400 amu.

o Interface Temperature: The GC-MS interface temperature is maintained at around 280°C
to prevent condensation of the analyte.

o Data Analysis: The acquired total ion chromatogram (TIC) is analyzed to determine the
retention time of Cedramber. The mass spectrum corresponding to the chromatographic
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peak is then extracted and analyzed for the molecular ion and fragmentation pattern. The
spectrum can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

Conclusion

The spectroscopic analysis of Cedramber by NMR, IR, and MS provides a detailed chemical
fingerprint of this important fragrance molecule. While experimental NMR data is not widely
published, predictions based on its chemical structure and related compounds offer valuable
insights. The characteristic C-O-C stretching in the IR spectrum and the molecular ion peak
with its associated fragmentation pattern in the mass spectrum serve as key identifiers. The
experimental protocols outlined in this guide provide a robust framework for the analysis of
Cedramber and similar sesquiterpenoid compounds in a research or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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